molecular formula C13H19NO2S B11759250 2-Tert-butyl-1-(4-methylbenzenesulfonyl)aziridine

2-Tert-butyl-1-(4-methylbenzenesulfonyl)aziridine

Cat. No.: B11759250
M. Wt: 253.36 g/mol
InChI Key: NZARMBGWBDHTMI-UHFFFAOYSA-N
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Description

R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine is a synthetic organic compound belonging to the aziridine class Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the appropriate sulfonyl aziridine precursor.

    Formation of Aziridine Ring: The aziridine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride or potassium tert-butoxide.

    Introduction of Substituents: The tert-butyl and para-methylphenylsulfonyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Catalysts and advanced purification techniques such as chromatography may also be employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aziridine ring, potentially opening it to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted aziridines depending on the nucleophile used.

Scientific Research Applications

R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine involves its high reactivity due to ring strain. The aziridine ring can open under various conditions, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in biological systems to modify proteins or nucleic acids, potentially disrupting normal cellular functions and leading to therapeutic effects.

Comparison with Similar Compounds

    Aziridine: The parent compound, which lacks the bulky substituents.

    N-Tosylaziridine: Similar structure but with a tosyl group instead of the para-methylphenylsulfonyl group.

    tert-Butylaziridine: Contains the tert-butyl group but lacks the sulfonyl group.

Uniqueness: R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine is unique due to the combination of the bulky tert-butyl group and the para-methylphenylsulfonyl group

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

2-tert-butyl-1-(4-methylphenyl)sulfonylaziridine

InChI

InChI=1S/C13H19NO2S/c1-10-5-7-11(8-6-10)17(15,16)14-9-12(14)13(2,3)4/h5-8,12H,9H2,1-4H3

InChI Key

NZARMBGWBDHTMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(C)(C)C

Origin of Product

United States

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